molecular formula C21H21N5O B11676646 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

Cat. No.: B11676646
M. Wt: 359.4 g/mol
InChI Key: GHCOCGQJRXDPBG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoindazole core through a methylene bridge. The carbohydrazide functional group adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1H,4H,5H-benzo[G]indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

  • Substitution

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C21H21N5O/c1-26(2)16-10-7-14(8-11-16)13-22-25-21(27)20-18-12-9-15-5-3-4-6-17(15)19(18)23-24-20/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

GHCOCGQJRXDPBG-LPYMAVHISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

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